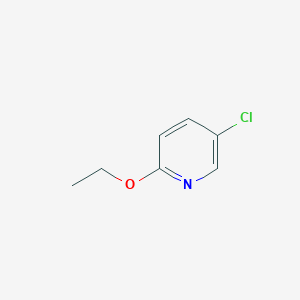

5-Chloro-2-ethoxypyridine

Übersicht

Beschreibung

5-Chloro-2-ethoxypyridine is a chemical compound that is closely related to various other pyridine derivatives, which have been extensively studied due to their interesting chemical properties and potential applications. Although the specific compound 5-Chloro-2-ethoxypyridine is not directly mentioned in the provided papers, related compounds such as 5-chloro-2-hydroxypyridine , 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine , and 5-chloro-2,4-dihydroxypyridine have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to 5-Chloro-2-ethoxypyridine.

Synthesis Analysis

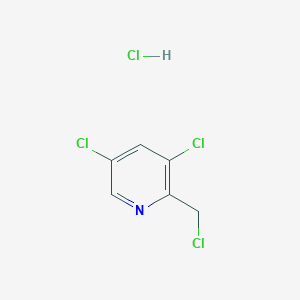

The synthesis of related chloropyridine compounds involves various chemical reactions, including chlorination, nitration, and substitution processes. For instance, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine was achieved using a Vilsmeier–Haack chlorination protocol . Similarly, 5-chloro-2,4-dihydroxypyridine and its derivatives were prepared through a series of reactions that examined their reactivity towards bromine and aqueous solutions of hydrobromic and hydrochloric acid . These methods could potentially be adapted for the synthesis of 5-Chloro-2-ethoxypyridine by substituting the appropriate functional groups.

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as IR, NMR, and UV-Visible spectroscopy are commonly used to analyze the molecular structure of chloropyridine derivatives. For example, the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine was analyzed using X-ray analysis . The electronic and vibrational features of 5-chloro-2-hydroxypyridine were studied using the B3LYP method with a 6-311++G(d,p) basis set, and its molecular electrostatic potential, Fukui functions, and other electronic properties were investigated . These techniques could be employed to determine the molecular structure of 5-Chloro-2-ethoxypyridine.

Chemical Reactions Analysis

The reactivity of chloropyridine compounds with various reagents has been explored in several studies. For instance, the reactivity of 5-chloro-2,4-dihydroxypyridine with bromine and acids was examined , and the charge transfer interaction between 5-amino-2-methoxypyridine and chloranilic acid was investigated in different solvents . These studies provide valuable information on the potential chemical reactions that 5-Chloro-2-ethoxypyridine might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloropyridine derivatives, such as their electronic properties in different solvents, spectroscopic characteristics, and thermal behavior, have been evaluated. The electronic properties of 5-chloro-2-hydroxypyridine were studied in various solvents to find HOMO-LUMO orbitals and band gap energy . The optical properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine were investigated by UV–vis absorption and fluorescence spectroscopy . These analyses are crucial for understanding the behavior of 5-Chloro-2-ethoxypyridine in different environments and its potential applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity Studies

5-Chloro-2-ethoxypyridine, a derivative of pyridine, has been involved in various synthesis and reactivity studies. For instance, the synthesis of 5-chloro-2,4-dihydroxypyridine, and its derivatives including 5-chloro-2-ethoxy-4-hydroxypyridine, has been described, showcasing the compound's versatility in creating varied molecular structures (Kolder & Hertog, 2010). Additionally, studies on the behavior of bromo-derivatives of 2- and 3-ethoxypyridine when heated with aqueous hydrochloric acid have been conducted, indicating the compound's potential in various chemical reactions (Hertog & Bruyn, 2010).

Applications in Developing Anticancer Agents

Research has also been carried out in synthesizing potential anticancer agents using derivatives of 5-chloro-2-ethoxypyridine. One such study focused on the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, indicating the compound's relevance in the development of new medicinal chemistry (Temple et al., 1983).

Role in Synthesis of Gastric-Acid Inhibiting Compounds

The compound has also been used in the synthesis of molecules with gastric-acid inhibiting activity. A specific study describes a new synthesis of 4-methoxy-2,3,5-trimethylpyridine, a crucial building block for the preparation of these compounds, highlighting the compound's significance in pharmaceutical applications (Mittelbach et al., 1988).

Exploring Chemical Behavior and Reactions

Various studies have explored the chemical behavior and reactions of 5-chloro-2-ethoxypyridine derivatives. For instance, the preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine has been examined, showcasing the compound's utility in organic synthesis (Hertog et al., 1948).

Contribution to Metallomacrocyclic Compounds

Research on the formation of metallomacrocyclic compounds has also involved 5-chloro-2-ethoxypyridine derivatives. A study describes the reaction of (Et(3)P)PdCl(2) with 5-chloro-2,3,-dihydroxypyridine, leading to the formation of neutral metallomacrocycles, which are of interest in coordination chemistry (Brasey et al., 2005).

Safety And Hazards

The safety information for 5-Chloro-2-ethoxypyridine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Zukünftige Richtungen

While specific future directions for 5-Chloro-2-ethoxypyridine are not available, it’s worth noting that this compound could potentially be used in the development of new chemical reactions and synthesis methods.

Relevant Papers There are several peer-reviewed papers related to 5-Chloro-2-ethoxypyridine . These papers could provide more detailed information about this compound and its applications in various fields of chemistry.

Eigenschaften

IUPAC Name |

5-chloro-2-ethoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-2-10-7-4-3-6(8)5-9-7/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDLKTOTFRIKOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-ethoxypyridine | |

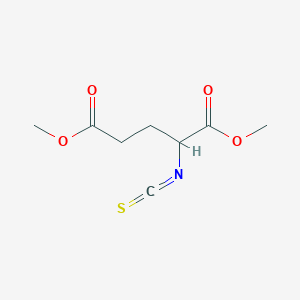

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

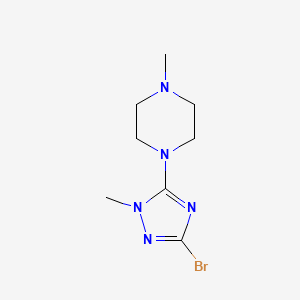

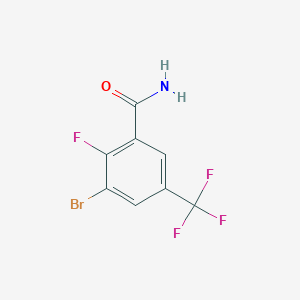

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromoimidazo[1,2-a]pyridin-2-amine HCl](/img/structure/B3034698.png)

![2-(2,6-Dichlorophenyl)-2-{6-[(2,4-difluorophenyl)sulfanyl]-3-pyridazinyl}acetamide](/img/structure/B3034703.png)

![[(E)-(2-amino-1-cyano-2-oxoethylidene)amino] benzoate](/img/structure/B3034705.png)

![7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride](/img/structure/B3034706.png)

![1-[(4-Aminophenyl)methyl]piperidin-2-one](/img/structure/B3034717.png)